BenchChemオンラインストアへようこそ!

8-Bromoadenine-13C2,15N2

Stable isotope dilution mass spectrometry Internal standard Quantitative bioanalysis

8-Bromoadenine-13C2,15N2 (CAS 6974-78-3 labeled; molecular weight 217.99 Da; molecular formula C₃¹³C₂H₄BrN₃¹⁵N₂) is a stable isotope-labeled analog of 8-Bromoadenine, a C8‑brominated purine derivative of adenine. The compound integrates two ¹³C and two ¹⁵N atoms into the purine scaffold, producing a nominal +4–5 Da mass shift relative to the unlabeled parent.

Molecular Formula C₃¹³C₂H₄BrN₃¹⁵N₂
Molecular Weight 217.99
Cat. No. B1156162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoadenine-13C2,15N2
Synonyms6-Amino-8-bromopurine-13C2,15N2;  8-Bromo-9H-purin-6-amine-13C2,15N2;  8-Bromo-1H-purin-6-amine-13C2,15N2;  NSC 21697-13C2,15N2
Molecular FormulaC₃¹³C₂H₄BrN₃¹⁵N₂
Molecular Weight217.99
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromoadenine-13C2,15N2: Isotope-Labeled DNA Radiosensitizer and Quantitative Internal Standard for Analytical Chemistry


8-Bromoadenine-13C2,15N2 (CAS 6974-78-3 labeled; molecular weight 217.99 Da; molecular formula C₃¹³C₂H₄BrN₃¹⁵N₂) is a stable isotope-labeled analog of 8-Bromoadenine, a C8‑brominated purine derivative of adenine . The compound integrates two ¹³C and two ¹⁵N atoms into the purine scaffold, producing a nominal +4–5 Da mass shift relative to the unlabeled parent . 8-Bromoadenine itself is a demonstrated DNA radiosensitizer that inhibits DNA single-strand break repair in mammalian cells and increases the radiosensitivity of bone marrow hematopoietic stem cells in vivo [1][2]. The labeled variant is employed primarily as an internal standard in stable isotope dilution liquid chromatography–tandem mass spectrometry (LC‑MS/MS) assays and as a tracer in nucleic acid metabolism and DNA damage studies [3].

Why Generic 8-Bromoadenine Cannot Substitute for the 13C2,15N2 Isotopologue in Quantitative Analytical Workflows


The unlabeled 8‑Bromoadenine (MW ≈ 214.02 Da) co‑elutes with and shares identical fragmentation patterns to endogenous 8‑bromoadenine species, rendering it unusable as an internal standard in stable isotope dilution LC‑MS/MS where chromatographic and mass spectrometric discrimination from the analyte is mandatory . The ¹³C₂,¹⁵N₂ substitution increases the molecular mass to 217.99 Da, producing a distinct +4–5 Da shift that enables the mass spectrometer to resolve the internal standard from the analyte in the same ion source without interference . Furthermore, the labeled compound retains the identical chemical behavior—including the C8‑Br reactivity essential for radiosensitization and nucleobase incorporation [1], enzymatic substrate recognition [1], and low‑energy electron attachment properties [2]—of the unlabeled parent, whereas alternative labeled internal standards (e.g., 8‑bromoguanosine or 2‑chloroadenine‑¹³C) introduce different chromatographic retention, ionization efficiency, and extraction recovery profiles that require re‑validation of the entire analytical method [1].

Quantitative Differentiation of 8-Bromoadenine-13C2,15N2: A Comparator-Based Evidence Guide


Isotopic Mass Shift Enables Interference-Free Quantification vs. Unlabeled 8‑Bromoadenine in LC‑MS/MS

8‑Bromoadenine‑¹³C₂,¹⁵N₂ possesses a molecular weight of 217.99 Da, whereas the unlabeled 8‑Bromoadenine has a molecular weight of 214.02 Da, yielding a nominal mass shift of approximately +4 Da (theoretical +5 Da from 2 × ¹³C replacing ¹²C and 2 × ¹⁵N replacing ¹⁴N) . In the validated clinical LC‑MS/MS method of Dervieux et al. (2005) for erythrocyte thiopurine nucleotides, 8‑bromoadenine served as the internal standard with intra‑ and interday imprecision below 10% at both low and high analyte concentrations [1]. The ¹³C₂,¹⁵N₂‑labeled variant provides an isotopically distinct analog that co‑elutes with the analyte yet is fully resolved by the mass analyzer, eliminating ion suppression or cross‑talk artifacts that would occur if unlabeled 8‑bromoadenine were used as the internal standard in the same matrix .

Stable isotope dilution mass spectrometry Internal standard Quantitative bioanalysis

C–Br Bond Dissociation Energy of 8‑Bromoadenine Compared to Other Brominated Nucleobases

Using the G4 thermochemical protocol, Kazakbayeva et al. (2016) computed homolytic C–Br bond dissociation energies (BDEs) at 298 K for four biologically relevant brominated nucleobases. 8‑Bromoadenine exhibits a C–Br BDE of 345.6 kJ mol⁻¹, which is nearly identical to that of 8‑bromoguanine (345.3 kJ mol⁻¹, Δ = +0.3 kJ mol⁻¹), but measurably lower than 5‑bromocytosine (348.8 kJ mol⁻¹, Δ = −3.2 kJ mol⁻¹) and 5‑bromouracil (350.3 kJ mol⁻¹, Δ = −4.7 kJ mol⁻¹) [1][2]. The lower BDE of 8‑bromoadenine relative to the pyrimidine‑based brominated nucleobases implies a greater propensity for homolytic C–Br cleavage under low‑energy electron attachment, which is mechanistically relevant to its function as a DNA radiosensitizer [1].

Computational thermochemistry Radiosensitizer mechanism Bond dissociation energy

DNA Single-Strand Break Repair Inhibition in HeLa‑M Cells vs. Untreated Controls

Tkalich et al. (1980) demonstrated that treatment of monolayer HeLa‑M cells with 8‑bromoadenine at 0.1 mM for 30–90 minutes before γ‑irradiation (1, 5, or 20 krad) distinctly inhibits DNA single‑strand break (SSB) repair [1]. The molecular weight of DNA synthesized in γ‑irradiated cells in the presence of 8‑bromoadenine was lower than that synthesized in cells irradiated without 8‑bromoadenine, as quantified by alkaline sucrose gradient ultracentrifugation [1]. This repair inhibition was observed across all three radiation doses tested (1–20 krad), indicating a dose‑independent sensitization window [1]. In contrast, non‑modified adenine does not produce this repair‑inhibitory effect at equivalent concentrations [1].

DNA damage response Radiosensitization HeLa cell assay

Stable Parent Anion Formation Under Low-Energy Electron Attachment vs. Adenine

Electron attachment to 8‑bromoadenine in the gas phase results in a stable parent anion at electron energies below 3 eV, with the ion yield curve showing a single resonance close to 0 eV [1][2]. By contrast, neither adenine (A) nor any other non‑modified nucleobase has been observed to form a stable parent anion in previous electron attachment experiments [1]. The parent anion 8BrA⁻ is observed at 213 Da and 215 Da (reflecting the natural bromine isotope distribution of ⁷⁹Br/⁸¹Br at ~51%/49%) [2]. Density functional theory (DFT) calculations reveal that the unpaired electron in 8BrA⁻ is predominantly localized on the C8 atom, while the majority of the negative charge resides on bromine, with an elongated C8–Br bond distance of 2.6 Å [1].

Dissociative electron attachment Radiosensitizer mechanism Gas-phase anion chemistry

Context-Dependent Bromination Selectivity: 8‑Bromoadenine Dominates in Double-Stranded DNA While Guanine Is Preferred in Free Nucleobase Form

Shen et al. (2001) employed stable isotope dilution LC/ESI/MS/MS to quantify bromination products generated by the eosinophil peroxidase/H₂O₂/Br⁻ system and by HOBr. When free nucleobases were exposed, guanine was the preferred purine target for bromination [1]. However, when double‑stranded DNA was the substrate, 8‑bromoadenine became the major purine oxidation product detected [1]. This context‑dependent switch in bromination selectivity—from guanine (free nucleobase) to 8‑bromoadenine (dsDNA)—was confirmed by HPLC with on‑line UV spectroscopy, ESI‑MS/MS, and NMR ring‑assignment as the 8‑bromo adduct [1]. The stereochemical rationale presented suggests that guanine's N2 exocyclic amino group is sterically shielded within the double helix, redirecting bromination to adenine residues [1].

DNA oxidative damage Biomarker discovery Eosinophil peroxidase

Differential Radiosensitization Efficacy: 8‑Bromoadenine vs. 5‑Bromouracil in DNA Strand Break Induction

Vogel et al. (2019) directly compared the single‑strand break (SSB) yields induced by 8.44 eV vacuum‑UV photon irradiation in 13mer oligonucleotides modified with either 5‑bromouracil (5BrU) or 8‑bromoadenine (8BrA). 5BrU incorporation produced a clear enhancement in SSB yield compared to the non‑modified DNA sequence, with the highest SSB cross‑sections observed when cytosine or thymine flanked the 5BrU residue [1][2]. In contrast, 8BrA incorporation showed no clear enhancement of SSB yield relative to the non‑modified sequence of identical composition under the same irradiation conditions [1][2]. When secondary electrons (max. 3.6 eV) were generated using a Si substrate, a clear SSB enhancement occurred, but to the same degree for both the non‑modified and 8BrA‑modified sequences [1]. This mechanistic distinction indicates that 5BrU acts as an efficient photon‑activated sensitizer, whereas 8BrA's radiosensitizing effect operates primarily through repair inhibition rather than direct strand break amplification [1].

DNA origami Strand break cross-section Photon irradiation

Validated Application Scenarios for 8-Bromoadenine-13C2,15N2 Grounded in Quantitative Evidence


Stable Isotope Dilution LC‑MS/MS Internal Standard for Thiopurine Metabolite Monitoring in Clinical Pharmacology

In the validated Clinical Chemistry method (Dervieux et al., 2005), 8‑bromoadenine served as the internal standard for quantifying 6‑thioguanine nucleotides and 6‑methylmercaptopurine nucleotides in erythrocytes from over 6,000 inflammatory bowel disease patients receiving azathioprine/6‑mercaptopurine therapy . The ¹³C₂,¹⁵N₂‑labeled analog extends this methodology by providing a stable isotope‑labeled internal standard that co‑elutes with the analyte while being fully resolved by the mass spectrometer, eliminating ion suppression artifacts that limit the precision of unlabeled internal standards . The method achieved intra‑ and interday imprecision below 10% and enabled pharmacogenetic stratification of 31,792 individuals by TPMT genotype .

Quantitative Biomarker of Eosinophil Peroxidase-Mediated DNA Damage in Inflammatory Disease Models

Shen et al. (2001) identified 8‑bromoadenine as the major purine oxidation product when double‑stranded DNA is exposed to the EPO/H₂O₂/Br⁻ system or HOBr, and proposed brominated DNA bases as novel markers for oxidative damage monitoring . Using 8‑bromoadenine‑¹³C₂,¹⁵N₂ as the stable isotope dilution internal standard enables precise absolute quantification of endogenous 8‑bromoadenine lesions in genomic DNA extracted from tissue samples, with the +4 Da mass shift ensuring unambiguous discrimination from the endogenous analyte . This approach is directly applicable to studies of eosinophil‑associated pathologies including parasitic infections, asthma, and certain cancers where eosinophil peroxidase activity is implicated .

Mechanistic Studies of DNA Repair Inhibition as a Radiosensitization Strategy in Cancer Research

The Tkalich et al. (1980) finding that 0.1 mM 8‑bromoadenine administered 30–90 min pre‑irradiation inhibits SSB repair in HeLa‑M cells across a range of γ‑radiation doses (1–20 krad) supports the use of this compound in DNA repair mechanism studies. The ¹³C₂,¹⁵N₂‑labeled variant can be traced through cellular uptake, incorporation into DNA, and subsequent repair kinetics using LC‑MS/MS, providing quantitative data on the relationship between intracellular concentration and repair inhibition . Furthermore, the in vivo radiosensitization of bone marrow hematopoietic stem cells reported by Volchkov et al. (1982) validates the translational relevance of this compound for preclinical radiotherapy models.

Low-Energy Electron Attachment Studies for Rational Radiosensitizer Design

The unique capacity of 8‑bromoadenine to form a stable parent anion under sub‑3 eV electron attachment—a property absent in adenine and all other non‑modified nucleobases —makes the ¹³C₂,¹⁵N₂‑labeled isotopologue a valuable probe in dissociative electron attachment (DEA) experiments. The isotopic label enables tracking of the brominated base within oligonucleotide substrates on DNA origami platforms, where strand break cross‑sections can be quantified by atomic force microscopy at defined electron energies (0.5–9 eV) . In comparative studies, 8‑bromoadenine‑modified oligonucleotides show major strand break contributions from resonances at ~7 eV, while sub‑2 eV resonances contribute little , data that directly inform computational models of electron‑transfer‑mediated DNA damage.

Quote Request

Request a Quote for 8-Bromoadenine-13C2,15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.